molecular formula C13H13NO B3371210 N-methyl-2-phenoxyaniline CAS No. 640766-50-3

N-methyl-2-phenoxyaniline

Cat. No.: B3371210
CAS No.: 640766-50-3
M. Wt: 199.25 g/mol
InChI Key: KWLMNTMQLZGMDL-UHFFFAOYSA-N
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Description

N-methyl-2-phenoxyaniline ( 640766-50-3) is an organic compound with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol . This chemical serves as a versatile advanced intermediate and building block in organic synthesis and materials science research . Its structure, featuring a phenoxy group and a secondary aniline, makes it a valuable precursor for the development of more complex molecules. Researchers utilize it in the synthesis of ligands for coordination chemistry and in the preparation of compounds for pharmaceutical and agrochemical research . Furthermore, derivatives of phenoxyaniline are investigated for their applications in material science , including molecular docking and dynamic simulation studies to understand their electronic properties and interactions . The compound requires careful handling and storage; it should be kept in a sealed container under an inert atmosphere, protected from light, and at room temperature to maintain stability . This product is intended for research and further manufacturing applications only. It is not intended for direct human, veterinary, or household use.

Properties

IUPAC Name

N-methyl-2-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLMNTMQLZGMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Methyl 2 Phenoxyaniline and Precursors

Direct N-Methylation Strategies for 2-Phenoxyaniline (B124666)

The final step in synthesizing N-methyl-2-phenoxyaniline is the selective methylation of the primary amine, 2-phenoxyaniline. Achieving high selectivity for the mono-methylated product over the di-methylated analog is a significant challenge. Modern catalytic methods have been developed to address this, offering sustainable and efficient routes.

The direct N-methylation of anilines using methanol (B129727) as a C1 source represents an environmentally conscious and cost-effective strategy. researchgate.net Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused. semanticscholar.org

Research has demonstrated the effectiveness of supported nickel nanoparticle catalysts (Ni/ZnAlOₓ) for the selective mono-N-methylation of various amines, including aromatic amines, with methanol. rsc.orgrsc.org In a typical procedure, the reaction is carried out at temperatures between 160–180 °C. rsc.org For the synthesis of this compound, a yield of 93% has been reported using a Ni/ZnAlOₓ catalyst at 160 °C in the presence of sodium hydroxide (B78521) (NaOH) as a base. rsc.orgresearchgate.net The catalyst, prepared by calcining a layered double hydroxide precursor and subsequent reduction, shows high efficacy for this transformation. researchgate.net The use of a base is often crucial for achieving high yields in these reactions. researchgate.net

Table 1: Heterogeneous Catalytic N-Methylation of Various Amines with Methanol Data sourced from multiple studies on Ni/ZnAlOₓ catalysts. rsc.orgrsc.org

SubstrateCatalystTemperature (°C)Time (h)Yield of Mono-N-methylated Product (%)
Aniline (B41778)Ni/ZnAlOₓ-6001602493
2-PhenoxyanilineNi/ZnAlOₓ-6001602493
3-PhenoxyanilineNi/ZnAlOₓ-6001601282
4-MethoxyanilineNi/ZnAlOₓ-6001602495.2

The selective N-methylation of amines with alcohols over heterogeneous metal catalysts is widely understood to proceed via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. researchgate.netrug.nl This process avoids the use of stoichiometric and often toxic alkylating agents like methyl iodide or dimethyl sulfate. eurekaselect.com

The catalytic cycle can be described in the following steps:

Dehydrogenation: The metal catalyst (e.g., Ni) abstracts hydrogen from the alcohol (methanol), oxidizing it to the corresponding aldehyde (formaldehyde). researchgate.net

Condensation: The primary amine (2-phenoxyaniline) condenses with the in-situ generated formaldehyde (B43269) to form a hemiaminal, which then dehydrates to the corresponding imine (or Schiff base).

Reduction: The imine is then reduced by the metal hydride species, which was formed in the initial dehydrogenation step, to yield the secondary amine (this compound). nih.gov

This catalytic cycle regenerates the active metal catalyst, and water is the only stoichiometric byproduct. The selectivity towards mono-methylation can be controlled by modulating reaction conditions such as temperature and reaction time, as the activation energy for the second methylation to form a tertiary amine is typically different. researchgate.net

Synthesis of the 2-Phenoxyaniline Core Structure

The precursor 2-phenoxyaniline is itself synthesized in a two-step process that involves the formation of a diaryl ether followed by the reduction of a nitro group.

The core 2-phenoxydiphenyl ether structure is commonly assembled via a nucleophilic aromatic substitution (SₙAr) reaction. csic.es A classic approach is the Ullmann condensation, which involves the copper-catalyzed reaction between an aryl halide and a phenol (B47542). organic-chemistry.org

In the context of 2-phenoxyaniline synthesis, this typically involves the reaction of an ortho-substituted halogenated nitrobenzene (B124822) with a phenol or phenoxide. csic.esvulcanchem.com For instance, 1-fluoro-2-nitrobenzene (B31998) can be reacted with various substituted phenols in the presence of a base like cesium carbonate (Cs₂CO₃) in an anhydrous solvent such as acetonitrile (B52724) at elevated temperatures (e.g., 80 °C) to produce the corresponding 2-nitrodiphenyl ether derivative. csic.es The choice of a leaving group on the nitrobenzene ring is critical; fluoride (B91410) is often highly reactive in SₙAr reactions activated by an ortho- or para-nitro group. libretexts.org

An alternative SₙAr approach involves reacting o-chloronitrobenzene with phenol under alkaline conditions to form 2-phenoxynitrobenzene. vulcanchem.com

Once the 2-nitrodiphenyl ether intermediate is formed, the final step in producing 2-phenoxyaniline is the reduction of the aromatic nitro group to a primary amine. This is a common and well-established transformation in organic synthesis.

Several methods are effective for this reduction:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of a metal catalyst such as palladium on carbon (Pd/C) or platinum on sulfide (B99878) carbon (Pt/S) under a hydrogen atmosphere. csic.es The reaction is typically carried out in a solvent like ethyl acetate (B1210297) in a pressure vessel, and it proceeds at room temperature. csic.es Similarly, the reduction of o-nitrophenyl phenyl ether to o-phenoxyaniline can be achieved catalytically. prepchem.com

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). scholarsresearchlibrary.com For example, a substituted 4-nitro-2-phenoxyaniline (B44701) can be reduced to the corresponding diamine using tin and concentrated HCl with heating. scholarsresearchlibrary.com

Hydrazine (B178648) Hydrate (B1144303) Reduction: Another common method is the use of hydrazine hydrate in the presence of a catalyst like iron trichloride (B1173362) (FeCl₃) and activated carbon in an alcohol solvent. google.com This method offers an alternative to catalytic hydrogenation.

Table 2: Selected Methods for the Reduction of Aromatic Nitro Compounds

ReagentsSubstrate TypeReference MethodSource
H₂, Pd/C or Pt/S2-Nitrodiphenyl ethersCatalytic Hydrogenation csic.es
Sn, conc. HClSubstituted NitrophenoxyanilinesMetal/Acid Reduction scholarsresearchlibrary.com
Fe, NH₄Cl, H₂O/EthanolSubstituted Nitrophenoxy phenolBéchamp Reduction google.com
Hydrazine hydrate, FeCl₃, Activated Carbon2-Nitro-4-chlorodiphenyl etherCatalytic Transfer Hydrogenation google.com

Preparation of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives follows the same fundamental pathways described above, with modifications made to the starting materials. csic.esgoogle.com The desired substituents can be introduced on either of the aromatic rings by selecting appropriately substituted precursors.

For example, to synthesize a derivative with a substituent on the phenoxy ring, one would start with a substituted phenol in the initial SₙAr condensation with 1-fluoro-2-nitrobenzene. csic.es Conversely, to place a substituent on the aniline ring, a substituted halogenated nitrobenzene would be used as the starting material. google.com

Once the substituted 2-phenoxyaniline precursor is synthesized, the final N-methylation step is carried out as described in section 2.1. The heterogeneous Ni/ZnAlOₓ catalytic system has been shown to be effective for a range of substituted anilines, indicating its applicability for producing a variety of substituted this compound derivatives. rsc.org

Introduction of Substituents via Functionalization of Precursors

The functionalization of precursors is a critical strategy for introducing a wide range of substituents onto the core structure of this compound. This allows for the systematic modification of the molecule's properties. Common synthetic strategies include the Ullmann condensation and Buchwald-Hartwig amination, which are powerful methods for forming C-N bonds. wikipedia.orgwikipedia.org

The Ullmann condensation is a classic method that utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine. wikipedia.org Milder conditions for this reaction have been developed, for instance, by using N-methylglycine or L-proline as a ligand in dimethyl sulfoxide (B87167) (DMSO) at temperatures ranging from 40-90 °C, which can produce N-arylamines in good to excellent yields. acs.orgnih.gov The choice of ligand can be crucial; for example, amino acids can promote the reaction at lower temperatures. thieme-connect.com

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. wikipedia.orgatlanchimpharma.com This method is known for its high efficiency and broad substrate scope, allowing for the synthesis of a diverse array of aryl amines. wikipedia.orgorganic-chemistry.org Different generations of catalyst systems have been developed to handle various coupling partners and reaction conditions. wikipedia.org

A specific synthesis of this compound has been achieved using a heterogeneous Ni/ZnAlOx catalyst with methanol serving as the methylating agent for 2-phenoxyaniline. rsc.org Another approach involves a metal-free arene C-H amination using hydroxylamine (B1172632) derivatives. uni-heidelberg.de

The introduction of substituents can also be achieved by modifying the starting materials before the key coupling steps. For example, functionalized anilines or phenols can be used as precursors. rsc.orggoogle.com.na The table below summarizes various synthetic approaches to related substituted aniline derivatives.

Precursor 1Precursor 2Catalyst/ReagentSolventConditionsProductYield (%)Reference
2-Chlorobenzoic acidAnilineCuI/phenanthroline-KOHN-Phenylanthranilic acid- wikipedia.org
IodobenzeneBenzylamineCuI/L-valine--N-Benzyl aniline33 acs.org
4-IodoanisoleAllylamineCuI/L-prolineDMSO60 °C, 14 hN-Allyl-p-anisidine- thieme-connect.com
AnilineMethanolNi/ZnAlOx-600-160 °C, 10 bar N2, 24 h, NaOHN-Methylaniline93 rsc.org
OxydibenzeneTsONHMe-HFIPRoom temp, 2 daysThis compound- uni-heidelberg.de
1-BromopyreneDiphenylaminePd(OAc)2/XPhosTHF60 g, 60 min (RAM)1-(Diphenylamino)pyrene>90 chemrxiv.org
2-Phenoxyaniline-EDC/HOBtDMF-Amide derivatives- rsc.org
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine4-IsopropylanilineCsF/BnNEt3ClDMSO-5-(4-Isopropylanilino)-3-bromopyrazolo[1,5-a]pyrimidine92 mdpi.com

Table 1: Examples of Synthetic Methodologies for N-Aryl Amines and Related Compounds.

Stereochemical Considerations in Synthetic Pathways

When the synthesis of this compound or its derivatives involves the creation of chiral centers, stereochemical control becomes a significant consideration. This is particularly relevant when substituents on the aromatic rings or the N-methyl group create a stereogenic center.

For instance, in copper-catalyzed coupling reactions of optically pure α-amino acids with aryl halides, the configuration of the resulting N-aryl-α-amino acid is typically retained. acs.org However, racemization can occur with certain substrates like L-alanine and L-methionine. thieme-connect.com

The development of asymmetric catalytic systems is crucial for controlling stereochemistry. For example, novel bisoxazoline ligands have been shown to provide high stereoselectivity in zinc-catalyzed cycloaddition reactions for the synthesis of piperidines, by limiting the undesired coordination of reactants to the catalyst. mountainscholar.org

Chemical Reactivity and Mechanistic Transformations of N Methyl 2 Phenoxyaniline

Role as a Nucleophilic Reagent in Organic Synthesis

The nitrogen atom in the N-methylamino group of N-methyl-2-phenoxyaniline possesses a lone pair of electrons, rendering it a potent nucleophile. This nucleophilicity is central to its application in the construction of more complex molecular frameworks. The molecule readily participates in reactions with a variety of electrophiles.

For instance, the secondary amine can be further alkylated or benzylated. The reaction with agents like benzyl (B1604629) bromide under basic conditions (e.g., using potassium carbonate in a solvent like DMF) leads to the formation of the corresponding tertiary amine, N-benzyl-N-methyl-phenoxyaniline derivatives. mdpi.com Similarly, it can undergo N-acylation when treated with acylating agents such as acid chlorides or anhydrides to form amides. This reactivity is fundamental in building blocks for pharmaceutical compounds and other functional materials. researchgate.net

The nucleophilic character of the amine is crucial in various coupling reactions. While traditional N-methylation often faces challenges with overalkylation, selective mono-N-methylation of the parent aniline (B41778), 3-phenoxyaniline, has been achieved using catalytic methods, highlighting the amine's reactivity. acs.org The nucleophilicity of the amine in phenoxyaniline (B8288346) derivatives is exploited in substitution reactions to create C-N bonds, for example, in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors, where a phenoxyaniline moiety is coupled with a heterocyclic system. mdpi.com

Electrophilic Aromatic Substitution Patterns on Phenoxyaniline Frameworks

The phenoxyaniline framework is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the N-methylamino group and the phenoxy group. dalalinstitute.com Both groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. mnstate.edumasterorganicchemistry.com In this compound, the N-methylamino group at position 1 and the phenoxy group at position 2 create a complex regiochemical landscape.

The N-methylamino group is a powerful activating group, donating electron density to the ring through resonance. The phenoxy group is also an activating, ortho, para-director. The positions on the aniline ring available for substitution are C4 and C6 (para and ortho to the amine, respectively) and C3 and C5 (meta to the amine). The directing effects of the two groups are combined:

Position 4 (para to the amine): This position is strongly activated by the N-methylamino group and to a lesser extent by the phenoxy group. It is generally the most favored site for electrophilic attack due to strong resonance stabilization and manageable steric hindrance.

Position 6 (ortho to the amine): This position is activated by the amine but is sterically hindered by the adjacent bulky phenoxy group, making substitution less likely.

Position 5 (meta to the amine): This position is activated by the ortho-directing phenoxy group.

Position 3 (meta to the amine): This position is generally the least reactive.

Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C4 position. Reactions such as nitration or halogenation would likely yield the 4-substituted derivative as the major product.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction TypeReagent/ConditionsPredicted Major Product
NitrationHNO₃/H₂SO₄N-methyl-4-nitro-2-phenoxyaniline
BrominationBr₂/FeBr₃4-Bromo-N-methyl-2-phenoxyaniline
Friedel-Crafts AcylationRCOCl/AlCl₃1-(4-(Methylamino)-3-phenoxyphenyl)ethan-1-one
SulfonationFuming H₂SO₄4-(Methylamino)-3-phenoxybenzenesulfonic acid

Cyclization and Rearrangement Reactions Leading to Polycyclic Systems (e.g., Phenoxazine (B87303) Derivatives from o-Phenoxyaniline)

The ortho-disubstituted diaryl ether structure of this compound makes it an ideal precursor for intramolecular cyclization reactions to form polycyclic systems, most notably phenoxazines. nih.gov Phenoxazines are a class of heterocyclic compounds with applications as dyes, fluorescent probes, and pharmaceutical scaffolds. nih.govresearchgate.net

The synthesis of the phenoxazine core from 2-phenoxyaniline (B124666) derivatives can be achieved through several methods, including transition-metal-catalyzed and metal-free pathways. nih.gov For example, copper-catalyzed cyclization of 2-(2-bromophenoxy)anilines is a known route. nih.gov A metal-free approach involves the intramolecular N-arylation of a substituted diaryl ether, which can be accomplished under basic conditions, sometimes with microwave irradiation to accelerate the reaction. nih.govchemicalbook.com In the case of this compound, such a cyclization would lead to the formation of an N-methylated phenoxazine derivative.

Enzyme-mediated cyclizations have also been reported. Laccase, an oxidoreductase enzyme, can facilitate the formation of phenoxazine structures from precursors like substituted anilines and dihydroxybenzoic acid derivatives in aqueous solutions. nih.gov Thermal cyclization of 2-phenoxyaniline over a catalyst like calcium oxide has also been shown to produce phenoxazine, although yields can be modest. researchgate.net

Table 2: Representative Cyclization Reactions for Phenoxazine Synthesis

Starting Material TypeReagents/ConditionsProduct TypeReference
N-acetyl diphenyl etherCs₂CO₃, DMF, Microwave (155 °C)N-acetylphenoxazine chemicalbook.com
Iodo-substituted diaryl etherBaseN-acetylphenoxazine nih.gov
2-Aminophenol + DihaloareneBase (Smiles Rearrangement)Phenoxazine derivative nih.gov
o-Substituted arylamine + Dihydroxybenzoic acidLaccase, O₂, pH 5Phenoxazine derivative nih.gov

Catalytic Applications Involving Phenoxyaniline Derivatives as Substrates (e.g., Selective Hydrogenation Studies)

Phenoxyaniline derivatives, including this compound, can serve as substrates in various catalytic transformations. A key application is selective hydrogenation, where specific functional groups within the molecule are reduced while others remain intact. For instance, studies on the catalytic hydrogenation of 2-phenoxyaniline focus on developing environmentally viable manufacturing processes for drug intermediates. researchgate.net The choice of catalyst (e.g., supported platinum, palladium, or rhodium) and reaction conditions (solvent, pressure, temperature) is critical for achieving selectivity, such as the reduction of a nitro group to an amine without affecting the aromatic rings. researchgate.net

While the this compound molecule itself does not have easily reducible groups like a nitro substituent, its aromatic rings can be hydrogenated under more forcing conditions. Selective hydrogenation of one aromatic ring over the other, or of the pyridine (B92270) ring in related quinoline (B57606) structures, has been achieved using specific catalysts in acidic media. researchgate.net

Furthermore, the N-methylamino group can be the target of catalytic reactions. For example, catalytic N-methylation of anilines using methanol (B129727) over heterogeneous nickel catalysts represents a green approach to synthesizing N-methylated anilines. rsc.org Conversely, the this compound substrate could potentially undergo catalytic C-H activation or other coupling reactions to further functionalize the molecule.

Derivatization Reactions for the Construction of Complex Molecular Architectures

This compound is a versatile building block for constructing complex molecules with specific functions, particularly in medicinal chemistry and materials science. Its derivatization allows for the fine-tuning of electronic, steric, and physicochemical properties.

The nucleophilic nitrogen atom is a primary site for derivatization. It can be incorporated into larger scaffolds through nucleophilic substitution or coupling reactions. For example, phenoxyaniline derivatives are key intermediates in the synthesis of biologically active molecules, including neuroprotective agents and inhibitors for enzymes like cholesteryl ester transfer protein (CETP). mdpi.comresearchgate.net In these syntheses, the phenoxyaniline core is typically attached to other cyclic or heterocyclic moieties. mdpi.com

The aromatic rings of this compound can also be functionalized, primarily through electrophilic aromatic substitution as discussed previously, to introduce new functional groups. These groups can then be used for further transformations. For instance, a bromo-substituent introduced onto the ring can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, leading to highly complex structures. The synthesis of indole (B1671886) derivatives from p-phenoxyaniline highlights how the phenoxy aniline scaffold can be used in metal-catalyzed heterocyclization reactions. mdpi.com Additionally, phenoxyaniline-based ligands can be synthesized to form transition metal complexes with potential applications in catalysis and biological systems. tandfonline.com

Advanced Spectroscopic and Crystallographic Characterization of N Methyl 2 Phenoxyaniline

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Detailed Functional Group Assignments

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure and conformational behavior of N-methyl-2-phenoxyaniline. The analysis of vibrational modes allows for the precise assignment of functional groups and sheds light on the molecule's geometry.

The FT-IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibration of the secondary amine group typically appears in the region of 3400-3500 cm⁻¹ researchgate.net. The aromatic C-H stretching vibrations are observed as a series of bands in the 3000-3100 cm⁻¹ range, while the aliphatic C-H stretching from the methyl group is found between 2800 and 3000 cm⁻¹ wpmucdn.com.

The ether linkage (C-O-C) is a defining feature of the molecule, giving rise to characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretching is typically strong and appears in the 1200-1275 cm⁻¹ region, whereas the symmetric stretch is found at lower frequencies. Aromatic C=C stretching vibrations within the two phenyl rings produce a set of bands in the 1400-1600 cm⁻¹ range nih.gov. The C-N stretching vibration of the aromatic amine is typically observed around 1340 cm⁻¹ researchgate.net.

Conformational analysis using vibrational spectroscopy involves studying the subtle shifts in peak positions and intensities that occur with changes in molecular geometry. The dihedral angles between the two aromatic rings and the orientation of the N-methyl group can influence the vibrational modes. These conformational differences can be particularly evident in the fingerprint region (below 1500 cm⁻¹), where complex bending and skeletal vibrations occur.

Interactive Table: Key FT-IR Vibrational Assignments for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Functional Group
N-H Stretch 3400 - 3500 Secondary Amine
Aromatic C-H Stretch 3000 - 3100 Phenyl Rings
Aliphatic C-H Stretch 2800 - 3000 N-Methyl Group
Aromatic C=C Stretch 1400 - 1600 Phenyl Rings
Asymmetric C-O-C Stretch 1200 - 1275 Aryl Ether

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Comprehensive Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, confirming the connectivity and stereochemistry of the molecule.

In the ¹H NMR spectrum, the aromatic protons appear in the downfield region, typically between 6.5 and 7.5 ppm. The signals are complex due to spin-spin coupling between adjacent protons on the two distinct phenyl rings. The N-H proton of the secondary amine gives a broad singlet, the chemical shift of which can be solvent-dependent. The N-methyl group protons appear as a sharp singlet further upfield, generally around 2.8-3.0 ppm rsc.org.

The ¹³C NMR spectrum provides complementary information, with a much wider chemical shift range. The aromatic carbons resonate between approximately 110 and 160 ppm. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) are shifted further downfield. For instance, the carbon atom of the C-N bond in N-methylaniline appears around 149 ppm, while the carbon in the N-methyl group is observed near 30-31 ppm rsc.org. The various aromatic carbons can be distinguished based on their substitution and position relative to the ether and amine groups oregonstate.edursc.org.

Dynamic NMR studies can be employed to investigate conformational changes, such as restricted rotation around the C-N or C-O bonds. By varying the temperature, it is possible to observe the coalescence or sharpening of NMR signals, allowing for the determination of the energy barriers associated with these rotational processes.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Type Predicted Chemical Shift (δ, ppm) Notes
¹H Aromatic 6.5 - 7.5 Complex multiplet patterns
¹H N-H Variable (broad singlet) Solvent and concentration dependent
¹H N-CH₃ ~2.9 Sharp singlet rsc.org
¹³C Aromatic C-O ~150-160 Downfield due to oxygen
¹³C Aromatic C-N ~145-150 Downfield due to nitrogen rsc.org
¹³C Aromatic C-H/C-C 110 - 130 Range for unsubstituted/meta carbons

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (typically bonding or non-bonding) to higher-energy anti-bonding orbitals.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, characteristic of aromatic compounds. These absorptions are primarily due to π → π* transitions within the conjugated π-systems of the two phenyl rings wikipedia.orglibretexts.org. The presence of the nitrogen and oxygen atoms, with their non-bonding lone pair electrons (n), also allows for n → π* transitions wikipedia.orglibretexts.org. These transitions are typically of lower intensity compared to π → π* transitions libretexts.org.

The electronic spectrum can be influenced by the solvent polarity, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground and/or excited states differently, leading to shifts in the absorption maxima (λmax) wikipedia.org. For instance, n → π* transitions often exhibit a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π → π* transitions may show a bathochromic (red) shift to longer wavelengths libretexts.org. The specific absorption bands for benzene (B151609) derivatives, for example, include E-bands (ethylenic) and B-bands (benzoic), which appear at different wavelengths and intensities wikipedia.org.

Phenoxyaniline (B8288346) derivatives, as donor-acceptor systems, are candidates for exhibiting dual fluorescence, a phenomenon explained by the formation of a Twisted Intramolecular Charge Transfer (TICT) state. This process occurs when a molecule, after photoexcitation to a locally excited (LE) state, undergoes a conformational change (twisting around a single bond) in the excited state to form a new, highly polar, charge-separated state known as the TICT state nih.govrsc.org.

Upon initial excitation, the molecule is in a planar or near-planar LE state. From this state, it can relax to the ground state by emitting fluorescence. However, if intramolecular rotation of the donor group (the N-methylanilino moiety) relative to the acceptor group (the phenoxy moiety) is possible, the molecule can relax into a lower-energy TICT state nih.govresearchgate.net. In this TICT state, the two groups are typically perpendicular to each other, leading to a decoupling of their π-systems and a significant charge transfer from the donor to the acceptor nih.govmdpi.com.

This TICT state can also relax to the ground state via fluorescence, but this emission will be at a longer wavelength (lower energy) and have a large Stokes shift compared to the LE emission nih.gov. The result is the observation of two distinct fluorescence bands, one from the LE state and one from the TICT state. The formation and stabilization of the TICT state are highly dependent on solvent polarity; polar solvents stabilize the highly polar TICT state, favoring the red-shifted emission rsc.orgmdpi.com. In nonpolar solvents or rigid matrices where twisting is hindered, emission from the LE state is typically dominant nih.gov.

X-ray Diffraction (XRD) for Solid-State Structure Determination and Intermolecular Interactions (e.g., Hydrogen Bonding)

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation in the crystal lattice.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. High-resolution mass spectrometry can provide the accurate mass of the molecular ion (M⁺•), allowing for the determination of its elemental formula (C₁₃H₁₃NO). The calculated exact mass for this compound is 199.0997 g/mol .

Upon electron ionization, the this compound molecule loses an electron to form a molecular ion. This ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragment ions provides structural information.

A primary fragmentation pathway for ethers is the cleavage of the C-O bond. For this compound, this could lead to the loss of a phenoxy radical (•OC₆H₅) or a phenyl radical (•C₆H₅). Another common fragmentation in amines is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom libretexts.org. In this case, cleavage of the N-CH₃ bond could lead to the loss of a methyl radical (•CH₃), forming a stable ion. The fragmentation pattern is a unique fingerprint of the molecule, with the most abundant fragment ion appearing as the base peak in the mass spectrum chemguide.co.uk.

Interactive Table: Plausible Mass Spectrometry Fragmentation for this compound (M⁺• = 199)

m/z Value Proposed Fragment Ion Possible Neutral Loss Fragmentation Pathway
199 [C₁₃H₁₃NO]⁺• - Molecular Ion
184 [C₁₂H₁₀NO]⁺ •CH₃ Alpha-cleavage at N-methyl group
106 [C₇H₈N]⁺ •OC₆H₅ Cleavage of C-O bond
93 [C₆H₅O]⁺ •NC₇H₈ Cleavage of C-O bond

Surface-Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS)) for Catalyst Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can be used to analyze the elemental composition and chemical states of atoms on the surface of a material. While not a primary tool for bulk characterization of this compound itself, XPS becomes highly relevant when this molecule is studied as part of a catalytic system, for instance, when adsorbed onto a catalyst surface or as a ligand in a surface-bound organometallic complex.

In such a study, XPS could provide detailed information about the interactions between the molecule and the catalyst surface. By measuring the binding energies of core-level electrons, one can determine the oxidation states and chemical environments of the constituent elements (carbon, nitrogen, and oxygen).

For example, the N 1s binding energy would indicate the chemical state of the nitrogen atom. A shift in its binding energy upon adsorption to a surface could signify a charge transfer interaction between the amine's lone pair and the catalyst material. Similarly, the O 1s spectrum would provide information about the ether oxygen, and the C 1s spectrum could be deconvoluted to distinguish between carbons in different environments (C-C/C-H in the aromatic rings, C-N, and C-O). These data are crucial for understanding reaction mechanisms at surfaces, catalyst deactivation, and the nature of the active catalytic species.

Computational and Theoretical Investigations of N Methyl 2 Phenoxyaniline

Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within N-methyl-2-phenoxyaniline. DFT, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), is a common method for optimizing the molecular geometry and calculating vibrational frequencies. researchgate.netacs.org These theoretical calculations often show good agreement with experimental data derived from techniques like X-ray diffraction, confirming the accuracy of the computational models. acs.org For the parent compound, 2-phenoxyaniline (B124666), and its derivatives, DFT has been successfully used to determine structural parameters and vibrational modes. researchgate.netbohrium.com

The flexibility of this compound arises from the rotation around the C-O and C-N bonds, leading to various possible conformers. Conformational analysis, often performed using molecular mechanics and further refined with DFT calculations, helps identify the most stable, lowest-energy spatial arrangements. acs.org For related molecules, computational searches have identified multiple stable conformers that lie within a narrow energy range (e.g., within 1.5 kcal/mol of the global minimum). acs.org The presence of the N-methyl group, compared to the primary amine in 2-phenoxyaniline, introduces additional steric considerations that influence the preferred dihedral angles between the phenyl rings and the orientation of the methyl group itself. The stability of different tautomers, such as enol and keto forms in related Schiff base derivatives, can also be assessed, with calculations typically showing the enol form to be more stable. acs.org

Frontier Molecular Orbital (FMO) analysis is critical for understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests higher polarizability and a greater ease of intramolecular charge transfer (ICT), which is a desirable characteristic for certain applications. researchgate.netnih.gov In related phenoxyaniline (B8288346) derivatives, the HOMO is typically localized on the phenoxyaniline moiety, while the LUMO may be distributed across other parts of the molecule, facilitating ICT upon electronic excitation. mjcce.org.mk

Table 1: Representative Frontier Molecular Orbital Data for Related Aromatic Amines Note: These values are illustrative, based on computational studies of similar compounds, and may vary for this compound.

Parameter Value (eV) Significance
EHOMO ~ -5.5 to -6.0 Energy of the highest occupied molecular orbital; indicates electron-donating ability.
ELUMO ~ -1.5 to -2.0 Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability.

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Prediction and Charge Distribution

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. researchgate.net The MESP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net In phenoxyaniline derivatives, the most negative potential is generally located around the electronegative oxygen and nitrogen atoms, identifying them as sites for interaction with electrophiles or for hydrogen bonding. researchgate.netacs.org The aromatic rings exhibit regions of moderate negative potential, while the hydrogen atoms of the amine group show positive potential. acs.org This mapping provides a clear rationale for the molecule's interaction with other chemical species.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability Insights

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. faccts.de By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stability arising from hyperconjugation and charge transfer. nih.gov In systems containing phenoxyaniline, significant delocalization occurs between the lone pairs of the oxygen and nitrogen atoms and the π* orbitals of the aromatic rings. These interactions, particularly n→π* and π→π* transitions, contribute to the stabilization of the molecule. The energy of these interactions (E(2)) indicates the strength of the delocalization; higher E(2) values signify stronger interactions. nih.gov NBO analysis can also confirm the presence and strength of intra- and intermolecular hydrogen bonds. nih.gov

Prediction and Characterization of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer capabilities, like this compound, are candidates for non-linear optical (NLO) materials. frontiersin.org Computational methods are used to predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). acs.orgmjcce.org.mk A large hyperpolarizability value (β), often compared to that of a standard like urea, indicates a strong NLO response. acs.org The D-π-A (donor-pi bridge-acceptor) architecture is a common strategy to enhance NLO properties. frontiersin.org In this compound, the amine and phenoxy groups can act as donors, and the phenyl rings serve as the π-system. Theoretical studies on related Schiff base derivatives of 2-phenoxyaniline have predicted significant NLO properties, with β values many times greater than urea. acs.org

Table 2: Predicted NLO Properties for a Related Phenoxyaniline Derivative Note: Data from a theoretical study on a Schiff base of 2-phenoxyaniline for illustrative purposes.

Property Calculated Value (esu)
Dipole Moment (μ) 6.13 x 10-18
Polarizability (α) 4.34 x 10-23

Applications in Advanced Materials Science and Catalysis

Role as Monomers or Components in Polymer Synthesis (e.g., Polyimides, Poly(ester)imides)

Polyimides and poly(ester)imides are classes of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edumurraystate.edu The synthesis of these polymers typically involves the polycondensation reaction between a diamine and a dianhydride (for polyimides) or a diacid derivative (for poly(ester)imides). titech.ac.jprug.nl

N-methyl-2-phenoxyaniline, in its current form, is a monoamine and therefore cannot directly act as a monomer to form a polymer chain in these reactions. Polymerization requires monomers with at least two reactive functional groups to propagate the chain. titech.ac.jp

However, it is conceivable that this compound could serve as a precursor for the synthesis of a diamine monomer. For instance, through a series of chemical modifications, a second amine group could be introduced into the molecular structure of this compound. This resulting diamine, incorporating the this compound backbone, could then be polymerized with a suitable dianhydride or diacid to produce novel polyimides or poly(ester)imides. The properties of such polymers would be influenced by the specific structure of the diamine derived from this compound.

Currently, there is no readily available research documenting the synthesis of polyimides or poly(ester)imides using a diamine monomer directly derived from this compound.

Development of Chemical Ligands for Transition Metal Complexes in Non-Biological Catalysis

The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, making them potential coordination sites for transition metal ions. rsc.orgnih.gov This characteristic allows for the development of ligands that can form stable complexes with transition metals, which are often the active species in catalytic processes. nih.govchiba-u.jp

Ligands derived from 2-phenoxyaniline (B124666), a closely related compound, have been used to synthesize transition metal complexes. tandfonline.com These complexes have been investigated for their biological activities, demonstrating the coordination potential of the phenoxyaniline (B8288346) scaffold. tandfonline.comresearchgate.net

In the realm of non-biological catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. rsc.orgnih.gov By designing and synthesizing ligands based on the this compound framework, it may be possible to create novel transition metal complexes with specific catalytic properties. For example, modifications to the phenoxy or aniline (B41778) rings could be made to tune the electronic and steric environment around the metal center, thereby influencing the catalyst's performance in various organic reactions.

While the potential exists, specific examples of transition metal complexes derived from this compound and their applications in non-biological catalysis are not extensively documented in current scientific literature.

Integration into Advanced Functional Materials (e.g., Organic Photovoltaics) based on Chemical Design

Advanced functional materials, such as those used in organic photovoltaics (OPVs), often rely on organic molecules with specific electronic properties. semnan.ac.irnih.govresearchgate.net Hole-transporting materials (HTMs) are a critical component of many OPV devices, facilitating the movement of positive charge carriers (holes) to the electrode. nih.gov

The chemical structure of this compound, containing electron-donating amine and ether groups, suggests that it could be a building block for more complex organic molecules with suitable electronic characteristics for use in OPVs. The design of new organic semiconductors often involves the synthesis of molecules with specific energy levels (HOMO and LUMO) to ensure efficient charge transfer and transport. semnan.ac.ir

It is plausible that this compound could be chemically modified and incorporated into larger conjugated systems to create novel materials for organic electronics. chemscene.comresearchgate.net For example, it could be functionalized to enable polymerization or to be attached to other chromophoric units. The resulting materials could then be investigated for their potential as hole-transporting layers or other components in organic solar cells.

As of now, there is no direct research demonstrating the integration of this compound into advanced functional materials for organic photovoltaics.

Emerging Research Avenues and Future Outlook in N Methyl 2 Phenoxyaniline Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The development of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern chemistry. For phenoxyaniline (B8288346) derivatives, research is moving beyond traditional methods towards novel routes that offer higher yields, reduced waste, and greater cost-effectiveness. A significant trend is the adoption of green chemistry principles in the synthesis of related heterocyclic compounds like quinoxalines, which can be derived from aniline (B41778) precursors. nih.govresearchgate.net

Key areas of exploration include:

Catalysis: The use of heterogeneous catalysts is a promising approach. For instance, polymer-supported sulphanilic acid has been shown to be an effective and recyclable catalyst for the synthesis of quinoxaline (B1680401) derivatives from 1,2-diamines and 1,2-dicarbonyl compounds in ethanol, achieving excellent yields. researchgate.net Similarly, copper oxide nanoparticles (CuONPs) prepared using waste orange peel extract have been used as a renewable catalyst for quinoxaline formation, highlighting a dual benefit of waste utilization and green catalysis. nih.gov Such catalytic systems could be adapted for C-N and C-O cross-coupling reactions involved in synthesizing the N-methyl-2-phenoxyaniline backbone.

Green Solvents: A shift away from hazardous organic solvents is evident. Water is being explored as a green, safe, and inexpensive solvent for reactions involving aniline derivatives. nih.gov Studies on the synthesis of azoxybenzenes from anilines have successfully utilized water, demonstrating its feasibility for key transformations. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonication are being investigated to accelerate reaction times and improve energy efficiency. These methods offer an alternative to conventional heating, often leading to cleaner reactions and higher yields in shorter timeframes. researchgate.net

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Aniline Derivatives
ParameterConventional MethodsEmerging Sustainable Methods
CatalystsHomogeneous metal catalysts (e.g., Palladium, Copper complexes)Heterogeneous catalysts (e.g., polymer-supported acids), nanocatalysts (e.g., CuONPs), biocatalysts. researchgate.netnih.gov
SolventsVolatile organic compounds (VOCs) like Toluene, DMF, DioxaneGreen solvents (e.g., water, ethanol, supercritical fluids). nih.gov
Energy SourceConventional heating (oil baths, heating mantles)Microwave irradiation, sonication. researchgate.net
ByproductsOften stoichiometric amounts of wasteCatalytic processes aim for minimal waste (high atom economy).

Unveiling New Reaction Pathways and Mechanistic Understandings

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For this compound, this involves exploring its reactivity and the electronic influence of its substituent groups.

Current research directions include:

Electrochemical Synthesis: The electrochemical oxidation of amines presents a sustainable alternative to traditional chemical transformations. researchgate.net By controlling the electrode potential, selective modifications of the aniline moiety can be achieved, potentially leading to novel dimerization or functionalization pathways. Mechanistic studies in this area focus on identifying reactive intermediates, such as radical cations, and understanding their subsequent reactions. researchgate.net

Photoredox Catalysis: Visible-light-induced reactions are a powerful tool for forming radical intermediates under mild conditions. For example, N-methyl-N-((trimethylsilyl)methyl)aniline has been used in iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds. beilstein-journals.org This pathway proceeds through an aminomethyl radical, suggesting that this compound could undergo similar photochemically-induced C-C bond-forming reactions.

Kinetic and Isotope Labeling Studies: Detailed kinetic analyses and isotope labeling experiments are essential for elucidating complex reaction cascades. Mechanistic investigations into copper-catalyzed dehydrogenation reactions to form meta-substituted anilines have utilized these techniques to map the entire transformation, identifying key intermediates and ruling out alternative pathways. nih.gov Applying such rigorous mechanistic studies to reactions involving this compound can provide a precise understanding of how bonds are formed and broken, enabling rational reaction design. nih.govutmb.edu

Advanced Computational Modeling for Complex Chemical Phenomena and Design

Computational chemistry has become an indispensable tool for modern chemical research, offering insights that are often difficult to obtain through experiments alone. For molecules like this compound, computational modeling can predict properties, guide synthetic efforts, and explain reactivity.

Key applications include:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, molecular geometry, and spectroscopic properties of aniline derivatives. tandfonline.comarticle4pub.comarticle4pub.com These calculations can determine frontier molecular orbital energies (HOMO-LUMO), which are critical for predicting reactivity in processes like photocatalyzed reactions. mit.edu By modeling the transition states of potential reactions, DFT can also predict activation energies, providing a theoretical basis for reaction feasibility and selectivity. frontiersin.org

Predictive Synthesis: A groundbreaking application of computational modeling is its use in predicting the outcome of chemical reactions before they are attempted in the lab. By calculating properties like frontier orbital energies for a range of potential reactants, models can predict which combinations are likely to react and form desired products. mit.edu This approach can significantly accelerate the discovery of new reactions and reduce the experimental cost and effort.

Molecular Docking and Property Prediction: While the prompt excludes biological applications, the techniques of computational modeling are broadly applicable. For materials science, modeling can predict how this compound-based molecules might interact with surfaces or self-assemble, guiding the design of new functional materials. tandfonline.com

Table 2: Applications of Computational Modeling in Phenoxyaniline Chemistry
Computational MethodPredicted Properties / ApplicationRelevance to this compound
Density Functional Theory (DFT)Electronic structure, molecular geometry, vibrational frequencies, reaction energies. article4pub.comarticle4pub.comUnderstanding reactivity, predicting spectroscopic data (IR, NMR), and calculating reaction thermodynamics.
Time-Dependent DFT (TD-DFT)Electronic absorption/emission spectra (UV-Vis).Designing molecules with specific optical properties for use in dyes or sensors.
Kinetic ModelingReaction rates, concentration profiles of reactants and products over time. frontiersin.orgOptimizing reaction conditions (temperature, time) for synthetic procedures.
Frontier Molecular Orbital TheoryPredicting reactivity and the feasibility of photocatalyzed reactions. mit.eduGuiding the design of novel synthetic pathways by predicting successful reactant pairings.

Design and Synthesis of this compound-Based Functional Materials (non-biological)

The phenoxyaniline scaffold is an attractive building block for the creation of non-biological functional materials due to its inherent electronic and structural properties. The ability to modify both the aniline and phenoxy rings allows for fine-tuning of these properties.

Future research in this area could focus on:

Ligands for Metal Complexes: The nitrogen and oxygen atoms in the phenoxyaniline structure can act as chelating sites for metal ions. This makes this compound a potential precursor for ligands used in catalysis or materials science. tandfonline.com Transition metal complexes incorporating such ligands could exhibit unique catalytic activities or interesting photophysical properties.

Organic Electronics: The aromatic nature of the phenoxyaniline core suggests potential applications in organic electronics. By incorporating this scaffold into larger conjugated systems, it may be possible to develop materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as chemical sensors. The N-methyl and phenoxy groups can be used to tune the solubility and solid-state packing of these materials, which are critical for device performance.

Chemical Stabilizers and Polymer Additives: The antioxidant properties often associated with aniline and phenol (B47542) derivatives suggest that this compound could be explored as a stabilizer or additive in polymers and other materials to prevent degradation from oxidation. Azoxybenzenes, which can be synthesized from anilines, are known to be used as chemical stabilizers and polymerization inhibitors. nih.gov

Green Chemistry Principles in the Synthesis and Application of Phenoxyaniline Derivatives

Integrating green chemistry principles into the entire lifecycle of a chemical product, from its synthesis to its application, is a critical goal for ensuring sustainability. The chemistry of this compound and its derivatives is an area ripe for the application of these principles.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. This is a central goal of developing new catalytic methods.

Use of Renewable Feedstocks: While currently derived from petrochemical sources, future research could explore the synthesis of phenoxyaniline precursors from bio-based feedstocks.

Catalyst Recyclability: A major advantage of heterogeneous catalysts, such as the polymer-supported systems mentioned earlier, is their ease of separation from the reaction mixture and their potential for reuse over multiple cycles, reducing both cost and waste. researchgate.net

Designing for Degradation: Creating functional materials based on the phenoxyaniline scaffold that are designed to degrade into benign substances at the end of their useful life, preventing long-term environmental persistence.

By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound chemistry, paving the way for new scientific understanding and the development of advanced, sustainable chemical technologies.

Q & A

Q. What are the optimal synthetic routes for N-methyl-2-phenoxyaniline, and how can reaction conditions be controlled to maximize yield?

this compound can be synthesized via selective mono-N-methylation of 2-phenoxyaniline using methanol as the methylating agent over heterogeneous nickel catalysts. Key parameters include:

  • Catalyst loading : Optimize Ni catalyst concentration to balance reactivity and cost.
  • Temperature : Reactions typically proceed at 80–120°C to ensure sufficient activation energy without side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and stabilize intermediates .
  • Reaction time : Monitor progress via TLC or GC-MS to avoid over-methylation or decomposition .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

  • 1H NMR : Expect aromatic protons at δ 7.35–7.27 (multiplet, 2H), δ 6.97–6.67 (multiple signals for substituted benzene rings), and a singlet for the N-methyl group at δ 2.87 .
  • GC-MS : The molecular ion peak appears at m/z 199 [M]+, with fragmentation patterns reflecting cleavage of the methyl-phenoxy bond .
  • FT-IR : Look for N-H stretching (if unreacted amine remains) and C-O-C stretching (~1250 cm⁻¹) from the phenoxy group.

Q. What are the key thermodynamic properties (e.g., melting point, solubility) of this compound, and how can they influence experimental design?

While specific data for this compound are limited, analogous aniline derivatives exhibit:

  • Melting points : ~50–100°C (determine via differential scanning calorimetry).
  • Solubility : Moderate solubility in polar solvents (e.g., ethanol, DCM) but limited in water. Pre-solubility testing is critical for reaction homogeneity and purification (e.g., recrystallization) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in observed 1H NMR chemical shifts when synthesizing this compound under varying conditions?

  • Controlled environment : Ensure consistent deuteration of solvents and exclude moisture to prevent peak broadening or shifting.
  • Paramagnetic effects : Trace metal impurities (e.g., residual Ni catalyst) can alter shifts; use EDTA washes during purification .
  • Computational validation : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) to confirm structural assignments .

Q. What strategies are recommended for analyzing the electronic effects of substituents on the reactivity of this compound in nucleophilic substitution reactions?

  • Hammett plots : Correlate substituent σ values with reaction rates (e.g., for halogenation or nitration) to quantify electronic effects.
  • DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack.
  • Kinetic isotope effects : Use deuterated analogs to probe rate-determining steps in substitution mechanisms .

Q. How can computational chemistry be integrated with experimental data to predict the metabolic pathways of this compound in biological systems?

  • In silico metabolism prediction : Tools like SwissADME or MetaScope simulate Phase I/II metabolism (e.g., demethylation, glucuronidation).
  • Docking studies : Model interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) to identify potential toxicophores.
  • Validation : Cross-reference predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) .

Methodological Notes

  • Data contradiction analysis : Always cross-validate spectral data with orthogonal techniques (e.g., NMR + HRMS) and replicate experiments under standardized conditions .
  • Safety protocols : Use fume hoods for handling volatile intermediates and PPE (gloves, goggles) to mitigate toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.